molecular formula C11H15BrN2O B8316474 N'-(3-bromo-2-methylphenyl)isobutyrohydrazide

N'-(3-bromo-2-methylphenyl)isobutyrohydrazide

Cat. No.: B8316474
M. Wt: 271.15 g/mol
InChI Key: RCXDMULPSOJFNA-UHFFFAOYSA-N
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Description

N'-(3-bromo-2-methylphenyl)isobutyrohydrazide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N'-(3-bromo-2-methylphenyl)-2-methylpropanehydrazide

InChI

InChI=1S/C11H15BrN2O/c1-7(2)11(15)14-13-10-6-4-5-9(12)8(10)3/h4-7,13H,1-3H3,(H,14,15)

InChI Key

RCXDMULPSOJFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)NNC(=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-bromo-2-methylaniline (2.5 g, 13.4 mmol) in 3N HCl (16 mL) at −10° C. NaNO2 (1.02 g, 14.78 mmol) in water (3 mL) was added dropwise. The resultant mixture was stirred for 30 minutes. SnCl2.2H2O (7.58 g, 33.6 mmol) in conc. HCl (6 mL) was added slowly to the mixture. At −10° C. the mixture was stirred for 1 h. The mixture was filtered. The solid was rinsed with cold brine, 2N HCl, and EtOAc respectively, and then dried under vacuum for 20 minutes. To the dried solid in MeOH (20 mL) was added NEt3 (1.67 mL, 11.97 mmol) and isobutyryl chloride (0.67 mL, 6.3 mmol) dropwise at 0° C. The mixture was stirred at 0° C. for 30 minutes. The mixture was concentrated and the residue was purified by flash chromatography over silica gel, using 50% EtOAc in hexane, gave N′-(3-bromo-2-methylphenyl)isobutyrohydrazide. 1H-NMR (DMSO-d6) δ 9.70 (1H, s), 7.37 (1H, s), 6.96-6.90 (2H, m), 6.62-6.59 (1H, m), 2.52-2.40 (1H, m), 2.23 (3H, s), 1.08 (6H, d, J=4.0 Hz). Mass Spectrum (ESI) m/e=270.1 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.02 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Six

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